molecular formula C26H27NO2 B580040 JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol) CAS No. 1427521-37-6

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

Cat. No.: B580040
CAS No.: 1427521-37-6
M. Wt: 385.5 g/mol
InChI Key: QRNSSTWZDKYLOO-UHFFFAOYSA-N
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Description

JWH 210 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from JWH 210, a potent cannabimimetic alkylindole. This compound is an expected metabolite of JWH 210, detectable in serum and urine. It is structurally characterized by the presence of a hydroxyl group on the pentyl side chain, which is a result of metabolic hydroxylation in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 210 N-(4-hydroxypentyl) metabolite typically involves the hydroxylation of the parent compound, JWH 210. The process can be carried out using various hydroxylating agents under controlled conditions. The reaction generally involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane or methanol .

Industrial Production Methods

Industrial production of JWH 210 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Metabolic Reactions

JWH-210 4-Hydroxypentyl is formed via cytochrome P450-mediated hydroxylation of the parent compound JWH-210, targeting the pentyl side chain . Key metabolic pathways include:

Oxidation and Hydroxylation

  • Primary hydroxylation : Introduces a hydroxyl group at the 4-position of the pentyl chain, forming JWH-210 4-Hydroxypentyl .

  • Secondary oxidation : Converts the hydroxyl group into a ketone or carboxylic acid derivative (e.g., JWH-210 N-pentanoic acid) .

Phase II Conjugation

  • Glucuronidation : The hydroxyl group undergoes conjugation with glucuronic acid, forming JWH-210 4-Hydroxypentyl glucuronide, which enhances urinary excretion .

Table 1: Key Metabolites and Their Detection Limits

MetaboliteMatrixDetection Limit (ng/mL)Analytical MethodSource
JWH-210 4-HydroxypentylUrine/Serum0.5–1.0LC-MS/MS
JWH-210 N-pentanoic acidUrine2.5GC-MS
Glucuronide conjugateUrine1.0Hydrolysis + LC-MS/MS

Hydrolysis

  • Enzymatic hydrolysis : β-glucuronidase/arylsulfatase cleaves glucuronide conjugates in biological samples, regenerating free JWH-210 4-Hydroxypentyl .

  • Acid/Base Stability : Stable in methanol at −20°C but degrades under prolonged exposure to acidic/basic conditions .

Thermal Degradation

  • Decomposes at temperatures >200°C, producing indole and naphthoyl fragments detectable via GC-MS .

Chromatographic Techniques

  • LC-MS/MS : Quantifies JWH-210 4-Hydroxypentyl with a linear range of 0.5–50 ng/mL and recovery rates of 53–95% .

  • GC-MS : Detects thermal degradation products (LOD: 0.5 ng/mL) but requires derivatization for hydroxylated metabolites .

Table 2: Comparative Performance of Analytical Methods

ParameterLC-MS/MSGC-MS
LOD (ng/mL)0.5–1.00.5–5.0
Recovery (%)53–9570–94
Matrix Effects (%)95–122<15
Primary UseQuantificationStructural ID

Comparison with Analogous Compounds

JWH-210 4-Hydroxypentyl exhibits distinct reactivity compared to metabolites of other synthetic cannabinoids:

  • vs. JWH-018 5-Hydroxypentyl : Higher CB1 receptor affinity due to the 4-ethylnaphthyl group .

  • vs. JWH-122 N-Hydroxypentyl : Slower glucuronidation kinetics, impacting detection windows .

Scientific Research Applications

Chemical Profile

  • Chemical Name: JWH-210 4-Hydroxypentyl
  • Concentration: 100 microg/mL in Methanol
  • Molecular Formula: C22H29N3O2
  • CAS Number: 209414-07-1

Forensic Toxicology

JWH-210 is primarily used in forensic toxicology to detect synthetic cannabinoids in biological samples. Its metabolites can be identified using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

  • A study validated a GC-MS method for detecting JWH-210 and its metabolites in oral fluid, demonstrating recovery rates exceeding 70% and a linear range from the limit of quantification (LOQ) to 50 ng/mL .
  • Another study employed LC-MS/MS to confirm the presence of JWH-210 metabolites in urine, establishing detection limits between 0.5 and 10 ng/mL, thus aiding in the understanding of its pharmacokinetics and metabolism .
Method Detection Limits (ng/mL) Recovery (%) Matrix Effects (%)
GC-MS0.5 - 50>70<15
LC-MS/MS0.5 - 1053 - 9595 - 122

Pharmacological Studies

JWH-210 interacts with cannabinoid receptors CB1 and CB2, making it a valuable tool for studying the endocannabinoid system. Research has focused on its psychoactive effects compared to Δ9-tetrahydrocannabinol, the primary active compound in cannabis.

Case Study Insights:

  • Research indicated that JWH-210 exhibits a higher affinity for CB1 receptors, which may lead to different psychoactive effects compared to natural cannabinoids .
  • Studies have also explored its potential therapeutic uses, including pain management and anti-inflammatory effects, although more research is needed to establish safety and efficacy profiles.

Drug Testing

JWH-210 is increasingly used in drug testing protocols due to its prevalence among users of synthetic cannabinoids. Its detection in urine samples is critical for monitoring substance abuse.

Application Summary:

  • The compound is included in panels for urine drug screening, helping identify users of synthetic cannabinoids who may experience adverse health effects .

Research on Adverse Effects

The growing use of synthetic cannabinoids like JWH-210 has raised concerns about their safety profile. Case studies document various adverse effects linked to its consumption, including anxiety, paranoia, and cardiovascular issues.

Research Findings:

  • A significant number of emergency room visits have been attributed to synthetic cannabinoid use, highlighting the need for continued research into their health impacts .

Mechanism of Action

The mechanism of action of JWH 210 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. As a metabolite of JWH 210, it is expected to exhibit similar binding affinity to cannabinoid receptors type 1 (CB1) and type 2 (CB2). The hydroxylation of the pentyl side chain may alter its binding affinity and potency compared to the parent compound. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

JWH 210 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites such as JWH 018 N-(4-hydroxypentyl) metabolite and JWH 250 N-(4-hydroxypentyl) metabolite. These compounds share structural similarities, including the presence of a hydroxyl group on the pentyl side chain. JWH 210 N-(4-hydroxypentyl) metabolite is unique in its specific binding affinity and potency due to the ethylnaphthyl group in its structure .

List of Similar Compounds

Biological Activity

JWH-210 4-Hydroxypentyl is a synthetic cannabinoid belonging to the naphthoylindole family, known for its potent agonistic activity at cannabinoid receptors CB1 and CB2. This compound, synthesized by John W. Huffman, exhibits higher potency compared to other cannabinoids, making it a significant subject of study in pharmacology and toxicology. The following sections detail its biological activity, pharmacokinetics, metabolism, and case studies.

  • Chemical Formula : C₁₉H₂₅NO₂
  • Molecular Weight : 311.41 g/mol
  • Solvent : Methanol
  • Concentration : 100 µg/mL

Biological Activity

JWH-210 acts primarily as a potent agonist at both CB1 and CB2 receptors, with reported binding affinities that indicate its strong psychoactive effects. The biological activities associated with JWH-210 include:

  • Psychoactive Effects : Comparable to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.
  • Agonistic Potency : Higher than many other synthetic cannabinoids, leading to increased risk of adverse effects.

Binding Affinity Comparison

CompoundStructure TypeCB1 Binding Affinity (nM)Unique Features
JWH-210Naphthoylindole<0.5Most potent in its class
JWH-122Naphthoylindole0.69Less potent; used in similar contexts
JWH-081Naphthoylindole1.2Different pharmacological profile
UR-144Naphthoylindole0.92Similar structure; less documented side effects

Pharmacokinetics

Pharmacokinetic studies reveal the absorption and metabolism of JWH-210 following administration. Key findings include:

  • Peak Concentration (Cmax) : Achieved approximately 20 minutes post-administration.
  • Elimination Half-Life : Rapid decline in plasma concentrations, becoming undetectable within hours.

Concentration-Time Profile

Time Post-Dosing (min)JWH-210 Concentration (ng/mL)
208.10
60<1
180Undetectable

Metabolism

The metabolic pathways for JWH-210 primarily involve hydroxylation followed by glucuronidation. The major metabolites identified include:

  • JWH-210 N-(4-hydroxypentyl) : Detected in urine and serum.
  • JWH-210 N-(5-hydroxypentyl) : Also detectable in biological matrices.

Metabolites are crucial for forensic analysis and can indicate recent consumption.

Case Studies

A series of case studies have documented the clinical manifestations of JWH-210 intoxication:

  • Psychosis Induction : Observations indicate that synthetic cannabinoids like JWH-210 can precipitate acute psychotic episodes.
  • Adverse Effects : Commonly reported effects include anxiety, paranoia, and hallucinations, often more severe than those associated with natural cannabis.

Notable Case Reports

A study highlighted two cases where individuals experienced prolonged psychotic symptoms after using products containing JWH-210, emphasizing the need for awareness regarding the potential risks associated with synthetic cannabinoids .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for JWH-210 4-Hydroxypentyl (100 µg/mL in methanol) to ensure stability?

The compound should be stored at −20°C in sealed amber glass ampules to prevent degradation from light, temperature fluctuations, or solvent evaporation . For experimental use, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Methanol’s volatility necessitates working in a fume hood, and stability should be confirmed via periodic LC-MS or GC-MS analysis, monitoring for solvent evaporation or metabolite decomposition .

Q. How is JWH-210 4-Hydroxypentyl metabolite validated for use in forensic toxicology assays?

Certified reference materials like JWH-210 4-Hydroxypentyl undergo rigorous validation, including:

  • Purity certification (e.g., ≥98% by LC-UV).
  • Stability testing under varying temperatures and storage durations.
  • Cross-method compatibility (GC-MS and LC-MS/MS) to ensure reproducibility across platforms .
    For method development, spike-and-recovery experiments in biological matrices (e.g., blood, urine) are critical, with acceptable recovery rates typically ≥80% .

Advanced Research Questions

Q. How can researchers design experiments to investigate JWH-210’s immunomodulatory effects, as observed in murine splenocytes?

Key experimental considerations include:

  • Dose-response studies : Use concentrations like 10 µM (as in murine splenocytes) to assess mRNA levels of immune markers (e.g., CD3ε, IL-1β, IL-6) via qRT-PCR .
  • Control groups : Include vehicle controls (methanol at equivalent dilution) and positive controls (e.g., LPS for cytokine induction).
  • Mechanistic probes : Employ CB1/CB2 receptor antagonists (e.g., SR141716A) to confirm cannabinoid receptor involvement .
  • Data normalization : Use housekeeping genes (e.g., β-actin) and validate primer efficiency for qRT-PCR .

Q. How can conflicting neurotoxicity data (e.g., behavioral vs. histopathological findings) be reconciled in JWH-210 studies?

In murine models, behavioral assays (e.g., rotarod, locomotor activity) may show transient effects (e.g., reduced retention time), while histopathology reveals persistent neuronal damage (e.g., nucleus accumbens distortion) . To resolve discrepancies:

  • Temporal analysis : Conduct time-course studies to correlate acute behavioral changes with delayed cellular damage.
  • Dose stratification : Test subtoxic vs. neurotoxic doses (e.g., 1 mg/kg vs. 5 mg/kg) to isolate threshold effects.
  • Multi-modal imaging : Combine H&E staining with immunohistochemistry (e.g., caspase-3 for apoptosis) to quantify damage .

Q. What methodological challenges arise when quantifying JWH-210 metabolites in complex matrices, and how can they be addressed?

Challenges include:

  • Matrix interference : Biological samples (e.g., serum) contain lipids/proteins that co-elute with metabolites. Use solid-phase extraction (SPE) with C18 cartridges and gradient elution (e.g., 5–95% methanol in 0.1% formic acid) to improve resolution .
  • Ion suppression in MS : Mitigate with isotopic internal standards (e.g., JWH-210 4-Hydroxypentyl-D5) .
  • Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 386 → 155 for JWH-210 4-Hydroxypentyl) and validate with calibration curves (1–100 ng/mL) .

Q. Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in certified reference materials?

  • Certificate of Analysis (CoA) : Verify lot-specific data (e.g., purity, concentration) and ensure traceability to NIST standards.
  • In-house validation : Perform parallel assays with previous batches to confirm consistency in retention times and ion ratios .
  • Collaborative studies : Share data with labs using the same batch to identify systemic errors .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of JWH-210 metabolites?

  • Non-linear regression : Fit data to sigmoidal models (e.g., log[agonist] vs. response) for EC50/IC50 calculations.
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., cytokine levels across doses).
  • Power analysis : Predefine sample sizes (n ≥ 6) to ensure detection of ≥20% effect size with α=0.05 .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling JWH-210 4-Hydroxypentyl in methanol?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct all procedures in a fume hood due to methanol’s volatility (flash point: 11°C) .
  • Waste disposal : Collect methanol waste in approved containers for incineration, adhering to EPA guidelines .

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNSSTWZDKYLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017821
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-37-6
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Tert-butyl 4-methyl (2E)-but-2-enedioate
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
1-Tert-butyl 4-methyl (2E)-but-2-enedioate
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

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